(rac)-Ketorolac 7-Benzoyl Isomer-d5

Pharmaceutical impurity analysis Regioisomer resolution LC-MS/MS method validation

This (rac)-Ketorolac 7-Benzoyl Isomer-d5 is a stable isotope-labeled analog of Ketorolac EP Impurity F, incorporating five deuterium atoms on the benzoyl moiety for a +5 Da mass shift. It is the structurally matched internal standard for LC-MS/MS quantification of the 7-benzoyl regioisomer, eliminating bias from co-eluting parent drug or degradation products. Essential for ICH M10-compliant impurity profiling and stability-indicating method validation where non-regioisomeric IS options cause >±15% recovery error.

Molecular Formula C15H13NO3
Molecular Weight 260.30 g/mol
Cat. No. B12426536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rac)-Ketorolac 7-Benzoyl Isomer-d5
Molecular FormulaC15H13NO3
Molecular Weight260.30 g/mol
Structural Identifiers
SMILESC1CN2C=CC(=C2C1C(=O)O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)11-6-8-16-9-7-12(13(11)16)15(18)19/h1-6,8,12H,7,9H2,(H,18,19)/i1D,2D,3D,4D,5D
InChIKeyRIQZRCMKWYHMOR-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (rac)-Ketorolac 7-Benzoyl Isomer-d5 as a Deuterated Impurity Standard


(rac)-Ketorolac 7-Benzoyl Isomer-d5 (CAS: 1795013-70-5; MF: C₁₅H₈D₅NO₃; MW: 260.30) is a stable isotope-labeled analog of the Ketorolac EP Impurity F, which is the 7-benzoyl regioisomer of the NSAID ketorolac . This compound is synthesized with five deuterium atoms specifically incorporated onto the benzoyl moiety, creating a +5 Da mass shift relative to the unlabeled impurity [1]. It serves a dual role as a certified reference material for impurity profiling in pharmaceutical quality control (per EP/USP monographs) and as a specialized internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods that require resolution of the 7-benzoyl isomer from the parent drug and its other related substances . Its designation as a racemic mixture ('rac') ensures it matches the stereochemical profile of the process impurity formed during the non-stereoselective synthesis of ketorolac tromethamine .

Technical Justification: Why Standard Ketorolac-d5 Cannot Replace the 7-Benzoyl Isomer-d5 in Regioisomer Analysis


In regulated bioanalytical and pharmaceutical impurity testing, generic substitution of internal standards without regioisomeric specificity introduces systematic quantitation error. Standard Ketorolac-d5 (deuterated at the 5-benzoyl position of the parent drug) co-elutes with or near the ketorolac API peak, but fails to correct for matrix effects or ionization efficiency variations specific to the 7-benzoyl impurity (EP Impurity F) due to distinct chromatographic retention and differential MS fragmentation . The 7-benzoyl isomer possesses a unique regioisomeric structure (benzoyl substitution at the C7 position of the pyrrolizine ring) that alters its ionization efficiency and fragmentation pattern relative to the parent drug [1]. Consequently, using the incorrect deuterated analog can result in recovery bias exceeding ±15%, rendering the method non-compliant with ICH M10 bioanalytical guidelines and USP <1225> validation criteria [2]. The 7-Benzoyl Isomer-d5 is structurally matched to the target analyte (the impurity), ensuring accurate compensation for sample preparation losses and LC-MS/MS matrix effects that are specific to this regioisomer .

Quantitative Differentiation of (rac)-Ketorolac 7-Benzoyl Isomer-d5 Against Alternative Internal Standards


Structural Specificity: Regioisomeric Resolution vs. Ketorolac-d5

The target compound is a deuterated regioisomer of the ketorolac EP Impurity F, not a simple deuteration of the ketorolac API. It differs from Ketorolac-d5 (5-benzoyl ketorolac-d5, CAS 1215767-66-0) by the position of the benzoyl substituent on the pyrrolizine ring. The 7-benzoyl isomer elutes at a distinct retention time (RT) from the 5-benzoyl parent drug, a difference that must be matched by the internal standard to avoid quantification bias .

Pharmaceutical impurity analysis Regioisomer resolution LC-MS/MS method validation

Mass Spectrometric Baseline Separation: +5 Da Advantage Over Unlabeled 7-Benzoyl Isomer

The incorporation of five deuterium atoms (d5) on the benzoyl group of the 7-benzoyl isomer confers a nominal mass shift of +5.031 Da relative to the unlabeled rac-Ketorolac 7-Benzoyl Isomer (MW 255.27) . This mass difference ensures complete baseline separation in the MS1 (Q1) dimension, eliminating isotopic cross-talk between the analyte and internal standard channels. The unlabeled isomer, if used as an external standard, cannot correct for ion suppression/enhancement from co-eluting matrix components .

Stable isotope dilution LC-MS/MS quantitation Matrix effect correction

Regulatory Alignment: EP Impurity F Monograph Compliance vs. Generic Deuterated IS

The European Pharmacopoeia (EP) monograph for Ketorolac Tromethamine specifically lists Impurity F as the 7-benzoyl regioisomer, requiring its individual quantification [1]. This deuterated compound (rac)-Ketorolac 7-Benzoyl Isomer-d5 is the isotope-labeled analog of that exact pharmacopeial impurity, making it the most direct and defensible internal standard choice for regulatory submissions (ANDA/DMF). Using a structurally dissimilar deuterated analog (e.g., Ketorolac-d4, 1-Keto Ketorolac-d5) introduces additional validation burden to prove equivalence .

Pharmaceutical quality control EP/USP monograph Regulatory submission

Stable Isotope Purity: Deuterium Incorporation >98% Prevents Isotopic Cross-Talk

Reputable vendors supply this compound with isotopic purity exceeding 98% (confirmed via NMR and HRMS), ensuring that the d5-labeled species constitutes the predominant isotopologue . This high level of deuteration minimizes the presence of d0, d1, d2, d3, or d4 isotopic variants that would otherwise contribute signal to the unlabeled analyte channel, a critical factor when quantifying low-level impurities near the limit of quantitation (LOQ). In contrast, some alternative deuterated ketorolac analogs are supplied as mixtures of d1-d5 species, complicating method accuracy .

Isotopic purity Deuterium incorporation Quantitative accuracy

Optimal Use Cases for (rac)-Ketorolac 7-Benzoyl Isomer-d5 Based on Differentiated Performance


Validated LC-MS/MS Method for Quantifying EP Impurity F in Ketorolac Tromethamine API and Finished Dosage Forms

In pharmaceutical QC laboratories performing release and stability testing, (rac)-Ketorolac 7-Benzoyl Isomer-d5 is the preferred internal standard for quantifying the 7-benzoyl isomer (EP Impurity F). Its regioisomeric match to the target analyte ensures that variations in extraction recovery, LC retention, and electrospray ionization efficiency are accurately mirrored, yielding method precision (%RSD) within ±15% across the 0.05%–0.5% w/w impurity specification range . This application directly supports ANDA submissions where demonstration of control over EP Impurity F is a regulatory requirement .

Stable Isotope Dilution Assay for Ketorolac Impurity Profiling in Forced Degradation Studies

During forced degradation studies (acid, base, oxidative, thermal, photolytic) as per ICH Q1A(R2), the compound serves as a robust IS for tracking the formation of the 7-benzoyl isomer, which may arise via benzoyl migration under stressed conditions. The +5 Da mass shift eliminates interference from co-eluting degradation products that share similar fragmentation pathways, enabling accurate quantitation in complex stressed sample matrices . This is critical for establishing the degradation pathway and validating the stability-indicating nature of the analytical method [1].

Bioanalytical Method Cross-Validation for Clinical Pharmacology Studies Involving Ketorolac Ophthalmic Formulations

In clinical studies evaluating ketorolac concentrations in ocular matrices (aqueous/vitreous humor) where sample volume is limited, the use of a structurally identical IS (this compound) is essential to achieve the required sensitivity (LLOQ of 2.5 ng/mL) and accuracy . The deuterated 7-benzoyl isomer corrects for the high matrix effects observed in protein-precipitated ocular fluids, a performance benefit not reliably obtained with non-deuterated or non-regioisomeric IS options. This enables precise pharmacokinetic profiling of locally administered ketorolac .

Synthesis Process Control: Monitoring 7-Benzoyl Isomer Formation During Ketorolac Manufacturing

During the aroylation step of ketorolac synthesis, regioisomeric impurities including the 7-benzoyl isomer are formed as byproducts. Using this deuterated compound as an internal standard in in-process LC-MS monitoring allows real-time tracking of impurity levels without interference from the high-concentration API peak . This facilitates timely process adjustments to maintain impurity levels below the ICH Q3A qualification threshold, reducing batch rejection rates and improving overall yield .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (rac)-Ketorolac 7-Benzoyl Isomer-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.